molecular formula C18H13ClN6OS B2748629 N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868969-71-5

N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No.: B2748629
CAS No.: 868969-71-5
M. Wt: 396.85
InChI Key: NGARPTQVLMVEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a complex organic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of rings, including a triazole ring and a pyridazin ring . The presence of these rings suggests that the compound could have interesting chemical properties and potential biological activity .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety have been synthesized through various chemical routes and evaluated for their biological activities. For example, triazolopyrimidine and pyridotriazine derivatives were synthesized from hydrazinyl-pyridine-3-carbonitrile, showing antimicrobial and antioxidant activities upon evaluation. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies, suggesting their potential as therapeutic agents (Flefel et al., 2018). Similarly, pyrimidooxadiazine and triazolopyrimidooxadiazine derivatives have been evaluated for their cytotoxic activities in human cancer cell lines, indicating that compounds with triazole moiety fused to the core structure are more active than those without, suggesting a path towards the development of novel anticancer agents (Mousavi et al., 2015).

Potential Anticancer Agents

The exploration of [1,2,4]triazolo[4,3-b]pyridazine derivatives as anticancer agents has been a significant area of research. Compounds synthesized using this core structure have shown cytotoxic effects against breast cancer cells, with certain derivatives demonstrating potent efficacy in inhibiting tumor growth in vitro. This suggests that modifications to the [1,2,4]triazolo[4,3-b]pyridazine scaffold can lead to the development of effective anticancer therapies (Kohandel et al., 2021).

Antimicrobial and Antioxidant Properties

The [1,2,4]triazolo[4,3-b]pyridazine derivatives have also been evaluated for their antimicrobial properties. Some compounds have demonstrated pronounced antimicrobial activity, highlighting their potential as leads for the development of new antimicrobial agents. Additionally, certain derivatives exhibit antioxidant activities, further underscoring the versatility of this chemical scaffold in the development of compounds with diverse therapeutic properties (Bhuiyan et al., 2006).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the known activities of similar triazole compounds . This could include testing its antimicrobial, antioxidant, and antiviral potential .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6OS/c19-13-2-1-3-14(10-13)21-16(26)11-27-17-5-4-15-22-23-18(25(15)24-17)12-6-8-20-9-7-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGARPTQVLMVEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.